molecular formula C21H17F3N2O4S B492852 N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE CAS No. 690962-27-7

N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE

Cat. No.: B492852
CAS No.: 690962-27-7
M. Wt: 450.4g/mol
InChI Key: HIIWVCKJLMIWQT-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and sulfonylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide.

    Coupling with the methoxyphenyl derivative: The sulfonamide is then coupled with 2-methoxyphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The sulfonylamino group plays a crucial role in binding to the active site of the target protein, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide
  • 3-(trifluoromethyl)phenyl N-(2-ethylphenyl)carbamate

Uniqueness

N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE is unique due to the presence of both methoxy and sulfonylamino groups, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O4S/c1-30-19-8-3-2-7-18(19)25-20(27)14-9-11-16(12-10-14)26-31(28,29)17-6-4-5-15(13-17)21(22,23)24/h2-13,26H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIWVCKJLMIWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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